molecular formula C16H23NO5 B558041 Boc-O-ethyl-L-tyrosine CAS No. 76757-91-0

Boc-O-ethyl-L-tyrosine

Cat. No.: B558041
CAS No.: 76757-91-0
M. Wt: 309.36 g/mol
InChI Key: NCLAAKQIHUIOIV-ZDUSSCGKSA-N
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Description

Boc-O-ethyl-L-tyrosine, also known as (2S)-3-(4-ethoxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid, is a derivative of the amino acid L-tyrosine. This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group on the amino group and an ethyl group on the phenolic hydroxyl group. This compound is commonly used in peptide synthesis and as an intermediate in the preparation of various pharmaceuticals and biologically active compounds.

Mechanism of Action

Target of Action

Boc-O-ethyl-L-tyrosine is a derivative of the amino acid tyrosine . The primary target of tyrosine and its derivatives is the tyrosine kinase family of enzymes, which play a crucial role in cell signaling pathways .

Mode of Action

Tyrosine is produced in cells by hydroxylating the essential amino acid phenylalanine . This relationship is much like that between cysteine and methionine. Half of the phenylalanine required goes into the production of tyrosine; if the diet is rich in tyrosine itself, the requirements for phenylalanine are reduced by about 50% . The Boc group in this compound is a protective group commonly used in peptide synthesis . It prevents unwanted side reactions, allowing for the selective synthesis of desired compounds .

Biochemical Pathways

Tyrosine is involved in several biochemical pathways. It is a precursor to neurotransmitters such as dopamine, norepinephrine, and epinephrine . It also plays a role in the production of melanin, the pigment responsible for hair and skin color .

Pharmacokinetics

The boc group is known to improve the stability and solubility of amino acids, which may enhance its bioavailability . The Boc group can be removed under acidic conditions, releasing the active tyrosine molecule .

Result of Action

The action of this compound would primarily depend on the release of tyrosine and its subsequent metabolism. Tyrosine acts as a precursor to several important molecules, influencing neurotransmission, skin pigmentation, and other physiological processes .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the removal of the Boc group . Additionally, factors such as temperature and the presence of other molecules can influence the stability and efficacy of the compound .

Biochemical Analysis

Biochemical Properties

Boc-O-ethyl-L-tyrosine plays a significant role in biochemical reactions, particularly in the synthesis of peptides and proteins. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is often used as a substrate in solid-phase peptide synthesis, where it is incorporated into growing peptide chains. The Boc group protects the amino group during the synthesis, preventing unwanted side reactions. Enzymes such as aminoacyl-tRNA synthetases may also interact with this compound, recognizing it as a substrate for incorporation into peptides .

Cellular Effects

This compound can influence various cellular processes. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. For example, when incorporated into peptides, this compound can alter the activity of these peptides, potentially affecting signaling pathways that rely on tyrosine residues. Additionally, the presence of this compound in peptides can influence gene expression by modulating the activity of transcription factors and other regulatory proteins .

Molecular Mechanism

The molecular mechanism of this compound involves its interactions with biomolecules at the molecular level. The Boc group provides steric protection to the amino group, preventing it from participating in unwanted reactions. This protection is crucial during peptide synthesis, where selective deprotection is required to achieve the desired peptide sequence. This compound can also act as an inhibitor or activator of enzymes, depending on its incorporation into peptides and proteins. For instance, it can inhibit enzymes that recognize free amino groups, thereby modulating their activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard storage conditions, but its stability can be affected by factors such as temperature, pH, and exposure to light. Over time, this compound may undergo degradation, leading to the formation of by-products that can affect its activity. Long-term studies have shown that this compound can maintain its stability for extended periods when stored properly, but degradation can occur if storage conditions are not optimal .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. At low doses, the compound is generally well-tolerated and can be used to study its incorporation into peptides and proteins. At higher doses, this compound may exhibit toxic or adverse effects. These effects can include alterations in cellular metabolism, disruption of signaling pathways, and potential toxicity to organs such as the liver and kidneys. It is important to carefully control the dosage of this compound in animal studies to avoid these adverse effects .

Metabolic Pathways

This compound is involved in various metabolic pathways, particularly those related to amino acid metabolism. It can be metabolized by enzymes such as aminoacyl-tRNA synthetases, which incorporate it into peptides and proteins. Additionally, this compound can influence metabolic flux and metabolite levels by modulating the activity of enzymes involved in tyrosine metabolism. For example, it can affect the production of metabolites such as dopamine and norepinephrine, which are derived from tyrosine .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed by various transporters and binding proteins. These transporters facilitate the uptake of this compound into cells, where it can be incorporated into peptides and proteins. The distribution of this compound within tissues can also be influenced by its interactions with binding proteins, which can affect its localization and accumulation. For instance, this compound may accumulate in specific cellular compartments, such as the endoplasmic reticulum, where peptide synthesis occurs.

Subcellular Localization

The subcellular localization of this compound can affect its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, this compound may be localized to the endoplasmic reticulum, where it can participate in peptide synthesis. Additionally, its localization can influence its interactions with other biomolecules, such as enzymes and proteins, thereby modulating its activity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Boc-O-ethyl-L-tyrosine typically involves the protection of the amino group of L-tyrosine with a tert-butoxycarbonyl (Boc) group and the ethylation of the phenolic hydroxyl group. One common method involves the reaction of L-tyrosine with di-tert-butyl dicarbonate ((Boc)2O) in the presence of a base such as sodium hydroxide or potassium hydroxide to form Boc-L-tyrosine. This intermediate is then reacted with ethyl iodide in the presence of a base to yield this compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The process involves the use of continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize impurities and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Boc-O-ethyl-L-tyrosine undergoes various chemical reactions, including:

    Substitution Reactions: The Boc group can be removed under acidic conditions to yield the free amino group, which can then participate in further reactions.

    Oxidation and Reduction Reactions: The phenolic hydroxyl group can undergo oxidation to form quinones or reduction to form catechols.

    Coupling Reactions: The amino and carboxyl groups can participate in peptide bond formation, making this compound a valuable intermediate in peptide synthesis

Common Reagents and Conditions

    Deprotection: The Boc group is typically removed using trifluoroacetic acid (TFA) in dichloromethane.

    Ethylation: Ethyl iodide is commonly used for the ethylation of the phenolic hydroxyl group.

    Coupling: Carbodiimides such as dicyclohexylcarbodiimide (DCC) are used for peptide bond formation.

Major Products

    Deprotected Tyrosine: Removal of the Boc group yields O-ethyl-L-tyrosine.

    Peptides: this compound is used in the synthesis of various peptides and peptide-based drugs.

Scientific Research Applications

Boc-O-ethyl-L-tyrosine has numerous applications in scientific research, including:

    Peptide Synthesis: It is used as a building block in the synthesis of peptides and proteins.

    Pharmaceuticals: It serves as an intermediate in the synthesis of drugs, particularly those targeting tyrosine kinases and other enzymes.

    Biological Studies: It is used in studies involving protein-protein interactions and enzyme-substrate interactions.

    Industrial Applications: It is employed in the production of biologically active compounds and as a reagent in organic synthesis .

Comparison with Similar Compounds

Similar Compounds

    Boc-L-tyrosine: Similar to Boc-O-ethyl-L-tyrosine but lacks the ethyl group on the phenolic hydroxyl group.

    O-Benzyl-L-tyrosine: Contains a benzyl group instead of an ethyl group on the phenolic hydroxyl group.

    Fmoc-L-tyrosine: Uses a fluorenylmethyloxycarbonyl (Fmoc) group for protection instead of a Boc group

Uniqueness

This compound is unique due to the presence of both the Boc protecting group and the ethyl group on the phenolic hydroxyl group. This combination provides specific reactivity and stability, making it particularly useful in peptide synthesis and as an intermediate in the preparation of complex molecules .

Properties

IUPAC Name

(2S)-3-(4-ethoxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO5/c1-5-21-12-8-6-11(7-9-12)10-13(14(18)19)17-15(20)22-16(2,3)4/h6-9,13H,5,10H2,1-4H3,(H,17,20)(H,18,19)/t13-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCLAAKQIHUIOIV-ZDUSSCGKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)CC(C(=O)O)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=C(C=C1)C[C@@H](C(=O)O)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90426917
Record name Boc-O-ethyl-L-tyrosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90426917
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

309.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76757-91-0
Record name N-[(1,1-Dimethylethoxy)carbonyl]-O-ethyl-L-tyrosine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=76757-91-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Boc-O-ethyl-L-tyrosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90426917
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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